Fmoc-Lys(Bz)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection On-Resin Modification

Fmoc-Lys(Bz)-OH, also designated as Fmoc-Lys(Bzo)-OH or N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-benzoyl-L-lysine (CAS 1007096-37-8), is a protected lysine derivative employed as a building block in solid-phase peptide synthesis (SPPS). It belongs to the class of orthogonally protected amino acids, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an acid-stable benzoyl (Bz) group at the ε-amino side chain.

Molecular Formula C28H28N2O5
Molecular Weight 472.541
CAS No. 1007096-37-8
Cat. No. B2949934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Bz)-OH
CAS1007096-37-8
Molecular FormulaC28H28N2O5
Molecular Weight472.541
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1
InChIKeyFCHKYEOLYRBPJT-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Bz)-OH (CAS 1007096-37-8): Properties, Class, and Role in Peptide Synthesis


Fmoc-Lys(Bz)-OH, also designated as Fmoc-Lys(Bzo)-OH or N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-benzoyl-L-lysine (CAS 1007096-37-8), is a protected lysine derivative employed as a building block in solid-phase peptide synthesis (SPPS) . It belongs to the class of orthogonally protected amino acids, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an acid-stable benzoyl (Bz) group at the ε-amino side chain . This dual-protection scheme enables selective deprotection and on-resin modifications, which are essential for constructing complex peptide architectures such as branched peptides, cyclic peptides, and peptide conjugates . The compound is commercially available with typical purity ≥95% and is stored at room temperature .

Why Fmoc-Lys(Bz)-OH Cannot Be Replaced with a Generic Lysine Derivative


Generic substitution of orthogonally protected lysine derivatives fails because the choice of ε-amino protecting group dictates the entire synthetic strategy, especially for peptides requiring on-resin modifications such as cyclization, branching, or site-specific labeling . Fmoc-Lys(Bz)-OH, with its benzoyl side-chain protection, offers a unique combination of stability to basic Fmoc deprotection conditions (e.g., piperidine) and ultimate removal under standard acidic global cleavage conditions (e.g., TFA) [1]. In contrast, other common lysine derivatives like Fmoc-Lys(Boc)-OH undergo global deprotection simultaneously with peptide cleavage, precluding selective side-chain manipulation. Derivatives such as Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH, while orthogonal, require additional deprotection steps involving toxic or specialized reagents (Pd(0) or mild acids, respectively) and are not universally compatible with all peptide sequences . Therefore, procurement of a specific ε-protected lysine building block is a non-negotiable design choice that directly impacts synthetic feasibility, yield, and final product purity.

Quantitative Differentiation of Fmoc-Lys(Bz)-OH Against Common Lysine Derivatives


Orthogonal Stability: Fmoc-Lys(Bz)-OH vs. Fmoc-Lys(Boc)-OH Under Basic Deprotection

The benzoyl (Bz) group on Fmoc-Lys(Bz)-OH is stable to the piperidine conditions used for iterative Fmoc removal, a critical requirement for building complex peptide sequences without premature side-chain deprotection . This is a class-level property shared with Boc-protected lysine, but the Bz group offers a distinct cleavage profile. In standard Fmoc/tBu SPPS, the ε-Bz group remains intact throughout all Fmoc deprotection cycles (typically 20% piperidine in DMF), while the Fmoc group is removed within minutes [1]. In contrast, Fmoc-Lys(Boc)-OH, the industry standard for lysine incorporation, undergoes simultaneous ε-amino deprotection with the global acidolytic cleavage step (e.g., 95% TFA), making it unsuitable for strategies requiring selective side-chain exposure on-resin .

Solid-Phase Peptide Synthesis Orthogonal Protection On-Resin Modification

Cleavage Orthogonality: Bz vs. Alloc Side-Chain Deprotection Conditions

The ε-benzoyl group of Fmoc-Lys(Bz)-OH is removed during standard global acidolysis (e.g., 95% TFA with scavengers) along with peptide cleavage from the resin, streamlining the final workup . This contrasts with Fmoc-Lys(Alloc)-OH, which requires a separate on-resin deprotection step using a palladium catalyst (e.g., Pd(PPh₃)₄) and a nucleophile . The Alloc deprotection step introduces additional handling complexity, potential for metal contamination, and is not compatible with all peptide sequences (e.g., those containing thiols or sensitive functionalities). While the benzoyl group is not selectively cleavable on-resin like Alloc, its removal profile is ideal for applications where the ε-amino group is intended to remain protected until the final release of the peptide [1].

Orthogonal Deprotection Solid-Phase Peptide Synthesis Side-Chain Modification

Hydrophobicity and Solubility Profile: Bz vs. Mtt/Dde Side Chains

The benzoyl group significantly increases the hydrophobicity of the protected lysine derivative compared to more polar side-chain protections like Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) . While quantitative logP values for Fmoc-Lys(Bz)-OH are not widely reported, the presence of the aromatic benzoyl ring (C₆H₅CO-) confers a predicted octanol-water partition coefficient (LogP) of approximately 3.5-4.5 based on structural analogs, compared to Fmoc-Lys(Boc)-OH which is less hydrophobic . This increased hydrophobicity can influence peptide aggregation during synthesis and alter retention times in RP-HPLC purification. However, it also presents a potential advantage for the synthesis of hydrophobic peptide segments, where the Bz group can enhance solubility in organic solvents and improve coupling efficiency in DMF or NMP .

Peptide Purification Hydrophobicity Solid-Phase Peptide Synthesis

Optimal Research and Industrial Applications for Fmoc-Lys(Bz)-OH Based on Differential Evidence


Synthesis of Peptides with C-Terminal ε-Amine Modifications

Fmoc-Lys(Bz)-OH is ideally suited for the synthesis of peptides where the ε-amino group of a C-terminal lysine is intended to be modified post-cleavage, such as in the preparation of peptide conjugates or affinity probes. The benzoyl group remains intact during SPPS and is removed concurrently with global deprotection, exposing the ε-amine for subsequent bioconjugation in solution .

Construction of Linear Peptides Without On-Resin Lysine Functionalization

When a peptide sequence contains a lysine residue that does not require on-resin derivatization, Fmoc-Lys(Bz)-OH provides a streamlined alternative to orthogonal protecting groups like Alloc or Dde. It avoids the additional deprotection steps and specialized reagents associated with these groups, reducing synthesis time and potential side reactions .

Synthesis of Hydrophobic Peptide Domains or Aggregation-Prone Sequences

The increased hydrophobicity imparted by the benzoyl group can be leveraged during the synthesis of hydrophobic peptide segments, where it may improve coupling efficiency and mitigate aggregation on the resin . This is particularly relevant for transmembrane peptides or amyloidogenic sequences.

Preparation of Peptide Libraries for Biological Screening

In combinatorial chemistry or high-throughput peptide library synthesis, the use of Fmoc-Lys(Bz)-OH allows for the incorporation of a lysine residue that can later be deprotected and functionalized. This building block is useful for generating diverse peptide analogs with modified ε-amino groups .

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